molecular formula C23H23ClN2O2 B11307613 N-(2-chlorobenzyl)-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide

N-(2-chlorobenzyl)-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide

Cat. No.: B11307613
M. Wt: 394.9 g/mol
InChI Key: MQDNQWQMEJYGLA-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorobenzyl group, a phenoxy group with an isopropyl substituent, and a pyridinylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorobenzyl)-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Phenoxy Intermediate: The reaction between 4-isopropylphenol and an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxyacetic acid intermediate.

    Coupling with Pyridine Derivative: The phenoxyacetic acid intermediate is then coupled with a pyridine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the pyridinylacetamide intermediate.

    Introduction of the Chlorobenzyl Group: Finally, the pyridinylacetamide intermediate is reacted with 2-chlorobenzyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products:

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(2-chlorobenzyl)-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-(2-chlorobenzyl)-2-[4-(methyl)phenoxy]-N-(pyridin-2-yl)acetamide
  • N-(2-chlorobenzyl)-2-[4-(ethyl)phenoxy]-N-(pyridin-2-yl)acetamide
  • N-(2-chlorobenzyl)-2-[4-(tert-butyl)phenoxy]-N-(pyridin-2-yl)acetamide

Comparison: Compared to its similar compounds, N-(2-chlorobenzyl)-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The isopropyl group may enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and penetrate cells.

Properties

Molecular Formula

C23H23ClN2O2

Molecular Weight

394.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(4-propan-2-ylphenoxy)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C23H23ClN2O2/c1-17(2)18-10-12-20(13-11-18)28-16-23(27)26(22-9-5-6-14-25-22)15-19-7-3-4-8-21(19)24/h3-14,17H,15-16H2,1-2H3

InChI Key

MQDNQWQMEJYGLA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N(CC2=CC=CC=C2Cl)C3=CC=CC=N3

Origin of Product

United States

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